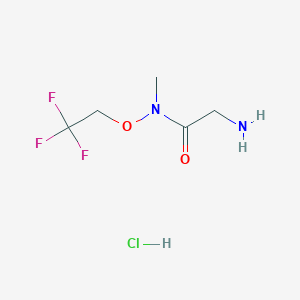

2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, a trifluoroethoxy group, and an acetamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with methylamine to form the corresponding trifluoroethylamine derivative, which is then reacted with acetic acid to yield the acetamide derivative. The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality material.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic conditions.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction typically yields amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Aplicaciones Científicas De Investigación

2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is a fluorinated organic compound that contains a trifluoroethyl group, giving it unique physical and chemical properties. It is often found as a salt to increase its stability and solubility. This compound is a crucial intermediate in synthesizing pharmaceutical agents and agrochemicals.

Applications

- Pharmaceutical Industry 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is used as an intermediate in synthesizing pharmaceutical compounds, such as fluralaner.

- Agricultural Chemicals It is utilized in producing agrochemicals. The trifluoroethyl group enhances the lipophilicity and bioavailability of resulting compounds, making them more effective in agricultural applications.

Role as an Intermediate in Fluralaner Synthesis

2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is a key intermediate in the synthesis of fluralaner . Fluralaner is a broad-spectrum veterinary insecticide effective against ectoparasites . It targets gamma-aminobutyric acid (GABA) gated chloride ion channels, leading to paralysis and death in insects. Fluralaner exhibits significant differences in molecular structure, action site, selectivity, and cross-resistance compared to phenylpyrazoles, cyclopentadienes, and macrolides . It is also considered safe for mammals while maintaining high insecticidal activity .

Synthesis Methods

Various methods have been reported for synthesizing 2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide. One method involves reacting a glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide . The protective group is removed using a hydrated fibril . The crude product is then salted with acid to obtain a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . Finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)ethylkuroamine .

Another method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base, such as sodium hydroxide, in water, followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure .

Table of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fluralaner | Isoxazoline structure with trifluoromethyl groups | Broad-spectrum insecticide targeting GABA receptors |

| N-(2-Aminoethyl) methacrylamide hydrochloride | Contains amino and methacrylamide groups | Used as a monomer in polymerization reactions |

| N-(trifluoroethyl) glycine | Glycine derivative with trifluoroethyl group | Potential use in peptide synthesis |

| N-phthalyl glycine | Glycine derivative protected by phthalyl group | Precursor for various amides |

Mecanismo De Acción

The mechanism by which 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparación Con Compuestos Similares

2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar structure but with an ethyl group instead of an ethoxy group.

2-Amino-N-ethyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: The presence of the trifluoroethoxy group in 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride imparts unique chemical and physical properties compared to similar compounds, making it particularly useful in specific applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a compound with significant potential in pharmaceutical applications due to its unique chemical structure, which includes a trifluoroethyl group. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H8ClF3N2O

- Molecular Weight : 192.57 g/mol

- CAS Number : 1171331-39-7

The presence of the trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

-

Antibacterial Activity :

- The compound has shown promising results in inhibiting the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential cellular functions.

- Case Study : In vitro studies indicated that this compound exhibits significant antibacterial activity against resistant strains, suggesting potential for treating infections where traditional antibiotics fail.

-

Neuropharmacological Effects :

- Preliminary research suggests that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Research Findings : A study demonstrated that derivatives of compounds with similar structures could enhance serotonin uptake inhibition by several folds compared to non-fluorinated analogs .

-

Anti-inflammatory Properties :

- The trifluoroethyl moiety has been linked to anti-inflammatory effects, potentially through modulation of inflammatory cytokines.

- Research Evidence : Animal models have shown reduced inflammation markers following administration of related compounds, indicating a pathway for therapeutic development .

Biological Activity Data Table

Case Studies

-

Antibacterial Efficacy Study

- A study conducted on various bacterial strains revealed that this compound exhibited a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics used in clinical settings.

- Neuropharmacological Investigation

- Inflammatory Response Trials

Propiedades

IUPAC Name |

2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O2.ClH/c1-10(4(11)2-9)12-3-5(6,7)8;/h2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJYQKPBWQJFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.